

Application Note: Simultaneous Determination of Fenproporex and Amphetamine by HPLC-MS/MS

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Compound of Interest

Compound Name: Fenproporex, (+)-

Cat. No.: B12728258

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Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the simultaneous quantification of Fenproporex and its primary metabolite, amphetamine, in biological matrices. The protocol is designed for researchers, scientists, and professionals in drug development and forensic toxicology who require a robust analytical procedure for these controlled substances. The method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure successful implementation.

Introduction

Fenproporex is a stimulant drug that is primarily used as an anorectic for the treatment of obesity.[1] In the body, Fenproporex is metabolized to amphetamine, a potent central nervous system stimulant.[1][2][3] Due to the potential for abuse and illicit use, the simultaneous detection and quantification of both Fenproporex and amphetamine are crucial in forensic and clinical toxicology. This HPLC-MS/MS method provides the necessary selectivity and sensitivity for the accurate determination of these compounds in complex biological samples such as urine and oral fluid.

Experimental

Materials and Reagents

- Fenproporex hydrochloride (certified reference standard)
- Amphetamine hydrochloride (certified reference standard)
- Amphetamine-d5 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Sodium chloride
- Potassium hydroxide (KOH)
- Diethyl ether

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for urine samples. Modifications may be required for other matrices.

- Pipette 2.0 mL of the urine sample into a 10 mL polypropylene tube.
- Add 80 µL of a 20 µg/mL solution of Amphetamine-d5 (internal standard).
- Add 1.0 g of NaCl to the tube.
- Add 200 µL of 5 mol/L KOH to alkalize the sample.
- Add 4 mL of diethyl ether.
- Vortex the tube for 10 minutes to ensure thorough mixing.

- Centrifuge at 2000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
- Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and inject into the HPLC-MS/MS system.

HPLC Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Run Time	~7 minutes

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
4.0	20	80
5.0	20	80
5.1	95	5
7.0	95	5

Mass Spectrometry Conditions

Parameter	Value
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5000 V
Source Temperature	550°C
Curtain Gas	30 psi
Collision Gas	Nitrogen
Scan Type	Multiple Reaction Monitoring (MRM)

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The MRM transitions for the analytes and the internal standard are provided in Table 2.

Table 2: MRM Transitions and MS Parameters

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (eV)	Declustering Potential (V)
Fenproporex	189.2	119.1	100	25	60
189.2	91.1	100	35	60	
Amphetamine	136.1	119.0	150	15	50
136.1	91.0	150	22	50	
Amphetamine -d5	141.1	124.0	150	15	50

Note: Collision Energy and Declustering Potential values are typical starting points and should be optimized for the specific instrument used.

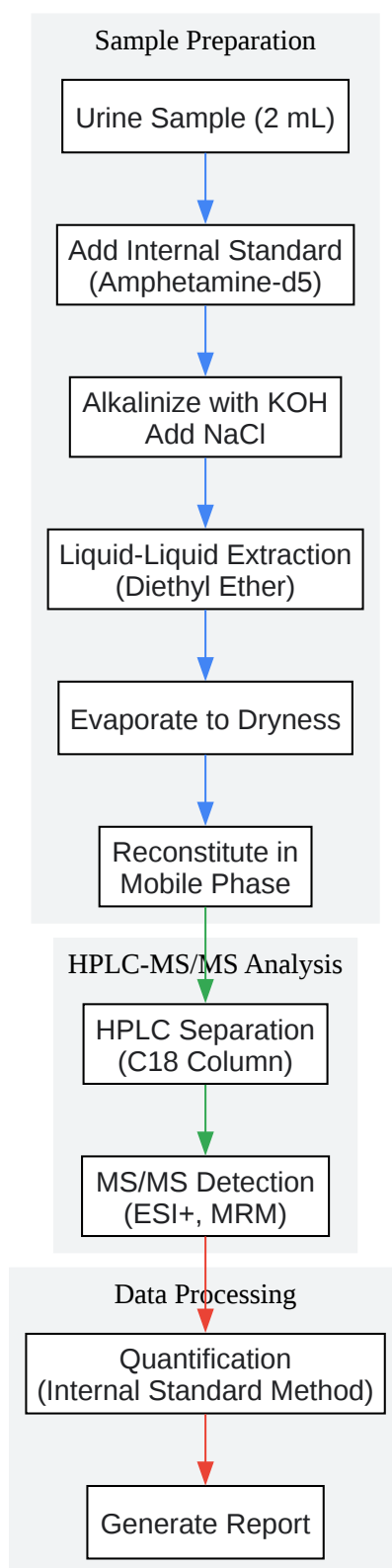
Table 3: Method Validation Parameters

Analyte	Linearity Range (ng/mL)	r ²	LOD (ng/mL)	LOQ (ng/mL)
Fenproporex	4 - 256	>0.99	2	4
Amphetamine	2 - 256	>0.99	2	5

Data synthesized from multiple sources for illustrative purposes.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Visualizations

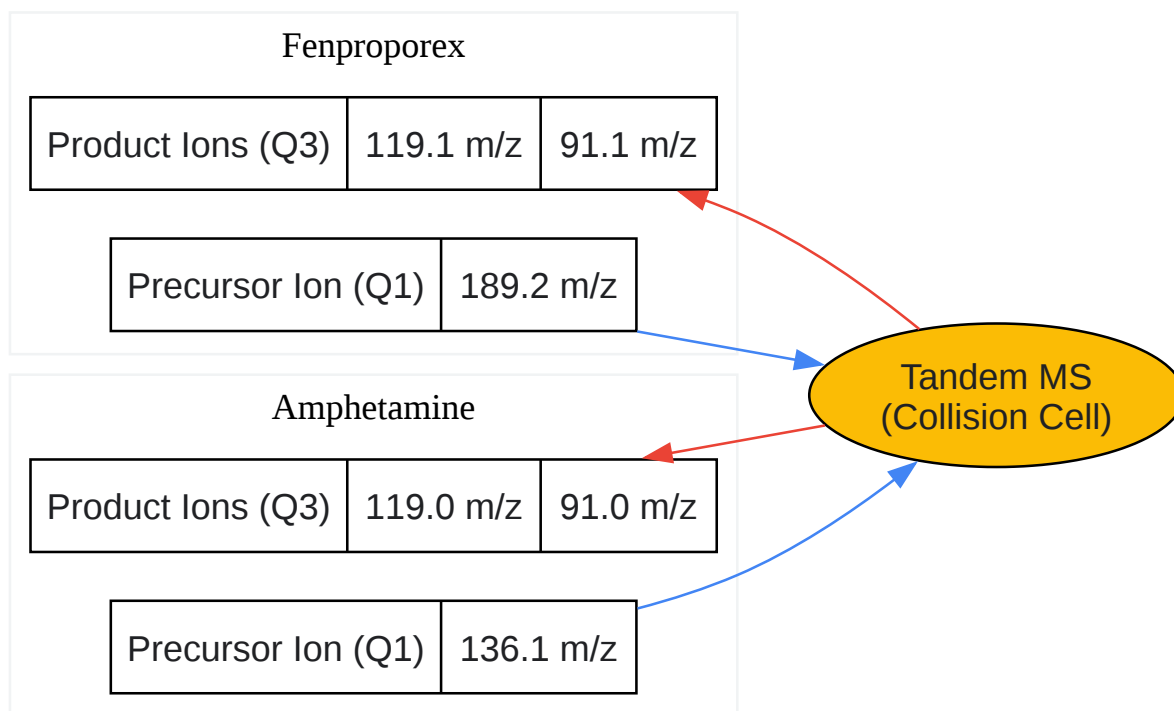
Experimental Workflow



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Caption: HPLC-MS/MS experimental workflow from sample preparation to data analysis.

Analyte Detection Pathway



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